(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE chemical properties
(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE chemical properties
An In-Depth Technical Guide to (4-Bromo-3-methylphenylcarbonyl)pyrrolidine
This technical guide provides a comprehensive overview of the chemical properties, synthesis protocols, and relevant workflows for (4-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone, a key organic building block in chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Chemical Properties
(4-Bromo-3-methylphenylcarbonyl)pyrrolidine, also known as (4-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone, is a substituted aromatic amide.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 149105-15-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₄BrNO | [2][3][4][5] |
| Molecular Weight | 268.15 g/mol | [3][4][5][6] |
| Predicted pKa | -1.50 ± 0.20 | [7] |
| Predicted XLogP3 | 2.8 | [6] |
| Purity (Commercial) | ≥97% | [4] |
| Recommended Storage | Sealed in a dry environment at 2-8°C | [4][7] |
Synthesis and Experimental Protocols
While specific peer-reviewed synthesis protocols for (4-bromo-3-methylphenylcarbonyl)pyrrolidine are not extensively detailed in the literature, its structure lends itself to standard and well-established amide bond formation reactions. Below are two representative protocols based on common synthetic organic chemistry methods.
Protocol 1: Amide Coupling from Carboxylic Acid
This is the most common and versatile method, involving the activation of a carboxylic acid followed by reaction with an amine. The synthesis proceeds via the coupling of 4-bromo-3-methylbenzoic acid with pyrrolidine using a carbodiimide coupling agent like EDC with an additive such as HOBt to improve efficiency and minimize side reactions.[8]
Materials and Reagents:
-
4-bromo-3-methylbenzoic acid
-
Pyrrolidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add pyrrolidine (1.1 eq) to the reaction mixture, followed by the dropwise addition of a base such as DIPEA (2.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (4-bromo-3-methylphenylcarbonyl)pyrrolidine.
Protocol 2: Acylation from Aroyl Chloride
This method involves converting the carboxylic acid to a more reactive aroyl chloride, which then readily reacts with the amine.
Materials and Reagents:
-
4-bromo-3-methylbenzoyl chloride (can be prepared from the carboxylic acid using thionyl chloride or oxalyl chloride)
-
Pyrrolidine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve pyrrolidine (1.1 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM in a flask cooled in an ice bath (0°C).
-
Acyl Chloride Addition: Slowly add a solution of 4-bromo-3-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification steps (4-6) as described in Protocol 1.
Synthetic Workflow Visualization
The following diagram illustrates the general synthetic pathway for producing (4-bromo-3-methylphenylcarbonyl)pyrrolidine via the amide coupling reaction described in Protocol 1.
Caption: General workflow for amide coupling synthesis.
Biological Activity and Signaling Pathways
Currently, there is no publicly available research data detailing specific biological activities or associated signaling pathways for (4-bromo-3-methylphenylcarbonyl)pyrrolidine. It is primarily classified and sold as an organic building block for use in chemical synthesis and drug discovery research.[1] Its utility lies in its potential as an intermediate for constructing more complex molecules with potential pharmacological properties. The pyrrolidine moiety is a common scaffold in many biologically active compounds.[9]
References
- 1. 149105-15-7|(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone|BLD Pharm [bldpharm.com]
- 2. (4-BROMO-3-METHYLPHENYL)(PYRROLIDIN-1-YL)METHANONE | 149105-15-7 [amp.chemicalbook.com]
- 3. (4-BROMO-3-METHYLPHENYL)(PYRROLIDIN-1-YL)METHANONE CAS#: 149105-15-7 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. (4-Bromo-3-methylphenyl)-pyrrolidin-2-ylmethanone | C12H14BrNO | CID 82553717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (4-BROMO-3-METHYLPHENYL)(PYRROLIDIN-1-YL)METHANONE CAS#: 149105-15-7 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
